molecular formula C16H21NO4S2 B2543157 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1396808-22-2

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2543157
CAS RN: 1396808-22-2
M. Wt: 355.47
InChI Key: VNXNISPSWHLUDU-UHFFFAOYSA-N
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Description

The compound "N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide" is a sulfonamide-based molecule, which is a class of compounds known for their diverse biological activities. Sulfonamides are often explored for their potential as therapeutic agents due to their ability to inhibit various enzymes. The papers provided discuss different sulfonamide derivatives and their biochemical evaluations, enzyme inhibitory kinetics, and structure-activity relationships, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base. For instance, in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide, the reaction was initiated by combining 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . This method could potentially be adapted for the synthesis of "N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis . These techniques help in confirming the identity and purity of the synthesized compounds. The molecular structure of the compound would likely show characteristic signals for the sulfonamide group, methoxy groups, and the thiophenyl moiety.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The papers do not directly discuss the chemical reactions of the specific compound , but they do provide insights into the reactivity of similar sulfonamide compounds. For example, the inhibitory effects of these compounds on enzymes such as kynurenine 3-hydroxylase and acetylcholinesterase have been evaluated . These interactions are crucial for their potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, can significantly affect their pharmacological profiles. For instance, poor water solubility was noted for a specific sulfonamide derivative, which necessitated its delivery in a formulation . This highlights the importance of optimizing such properties to improve the therapeutic potential of these compounds. The compound "N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide" would require a similar analysis to determine its solubility, stability, and overall suitability for drug development.

Scientific Research Applications

Photodynamic Therapy for Cancer

  • A study highlighted the synthesis and characterization of new benzenesulfonamide derivatives, including zinc phthalocyanine substituted with benzenesulfonamide groups. These compounds exhibit excellent photophysical and photochemical properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition

  • Research into benzenesulfonamides as enzyme inhibitors revealed their potential as high-affinity inhibitors for kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. This pathway's modulation has implications for treating neurological disorders and understanding the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antitumor Activity

  • A study on sulfonamide-focused libraries showed that certain compounds, like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have potent cell cycle inhibitory effects and have progressed to clinical trials as antitumor agents. Their antiproliferative properties highlight the crucial pharmacophore structure and drug-sensitive cellular pathways, providing insights for cancer therapeutic development (Owa et al., 2002).

Second-order Nonlinear Optics

  • The synthesis and characterization of thienyl-substituted pyridinium salts, including benzenesulfonamide derivatives, demonstrated their potential in second-order nonlinear optical (NLO) applications. These compounds showed significant second harmonic generation efficiency, making them suitable for photonic and optoelectronic devices (Li et al., 2012).

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S2/c1-11-9-14(21-3)16(10-12(11)2)23(19,20)17-7-6-13(18)15-5-4-8-22-15/h4-5,8-10,13,17-18H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXNISPSWHLUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=CC=CS2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

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